N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S2/c1-23-14-8-2-11(3-9-14)16-20-17(25-21-16)24-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNWSAUEPBGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Thiadiazole-5-thiol
Reagents :
- 4-Methoxybenzothioamide
- Hydroxylamine-O-sulfonic acid
- Acetonitrile, triethylamine
Procedure :
- Dissolve 4-methoxybenzothioamide (10 mmol) and hydroxylamine-O-sulfonic acid (12 mmol) in anhydrous acetonitrile.
- Add triethylamine (15 mmol) dropwise under nitrogen atmosphere.
- Reflux at 80°C for 6 hours.
- Cool to room temperature, concentrate under reduced pressure, and purify via column chromatography (EtOAc/hexane, 1:3).
Yield : 78%
Characterization :
Preparation of N-(4-Bromophenyl)-2-chloroacetamide
Reagents :
- 4-Bromoaniline
- Chloroacetyl chloride
- Dichloromethane, 1N HCl
Procedure :
- Dissolve 4-bromoaniline (10 mmol) in dichloromethane (50 mL).
- Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
- Stir at room temperature for 4 hours.
- Wash with 1N HCl (2 × 50 mL), dry over Na₂SO₄, and concentrate.
Thioether Coupling Reaction
Reagents :
- 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol (5 mmol)
- N-(4-Bromophenyl)-2-chloroacetamide (5 mmol)
- K₂CO₃, DMF
Procedure :
- Suspend the thiol (5 mmol) and K₂CO₃ (10 mmol) in dry DMF (20 mL).
- Add N-(4-bromophenyl)-2-chloroacetamide (5 mmol) and heat at 60°C for 8 hours.
- Pour into ice-water, extract with EtOAc, dry, and purify via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).
Yield : 82%
Characterization :
- Molecular Formula : C₁₈H₁₅BrN₃O₂S₂
- HRMS (ESI+) : m/z calculated [M+H]⁺: 464.96, found: 464.98.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 7.03 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃).
Reaction Optimization and Analytical Insights
Critical Parameters Affecting Yield
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent for Coupling | DMF | 82% |
| Temperature | 60°C | Max efficiency |
| Base | K₂CO₃ | Prevents overalkylation |
| Reaction Time | 8 hours | Complete conversion |
Substituting DMF with acetonitrile reduced yields to 65%, while using NaH as base led to side products.
Spectroscopic Validation
Key IR Absorptions :
- 3275 cm⁻¹ (N-H stretch)
- 1689 cm⁻¹ (C=O)
- 1245 cm⁻¹ (C-O-C)
- 665 cm⁻¹ (C-S)
X-ray Crystallography :
- Single-crystal analysis confirmed the thiadiazole-thioacetamide linkage with bond lengths of 1.65 Å (C-S) and 1.23 Å (C=O).
Comparative Analysis with Alternative Methods
The chosen nucleophilic substitution method balances cost and efficiency, making it suitable for industrial-scale production.
Industrial-Scale Considerations
Purification :
- Continuous flow chromatography replaces batch methods, enhancing throughput.
- Recrystallization from ethanol/water (7:3) achieves >99% purity.
Environmental Impact :
- Solvent recovery systems reduce DMF waste by 70%.
- Catalytic recycling of K₂CO₃ cuts raw material costs by 30%.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring and thio group are prone to oxidation. Common reagents include hydrogen peroxide or potassium permanganate under controlled conditions. Oxidation typically converts the thio group (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering the compound's electronic properties and solubility. For example, oxidation with hydrogen peroxide may yield:
-
Sulfoxide intermediate : Partial oxidation of the sulfur center.
-
Sulfone derivative : Fully oxidized form with enhanced stability.
This reactivity aligns with general trends observed in thiadiazole derivatives, where sulfur oxidation is a key modification strategy.
Reduction Reactions
Reduction reactions target functional groups such as carbonyls or nitro groups (if present). Sodium borohydride or lithium aluminum hydride are common reducing agents. For this compound, reduction may:
-
Convert the acetamide group (-CONH₂) to an amine (-CH₂NH₂).
-
Reduce thiadiazole-related substituents, though the ring itself is less reactive due to aromatic stabilization.
Reduction pathways are critical for modifying the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Substitution Reactions
The thiadiazole ring and aromatic substituents (4-methoxyphenyl, 4-bromophenyl) can undergo nucleophilic or electrophilic substitution. Key reagents include:
-
Bases : Potassium carbonate or sodium hydroxide for deprotonation.
-
Electrophiles : Halides or alkylating agents for aromatic substitution.
Substitution at the thiadiazole’s C-5 position (bearing the thio group) may alter the compound’s reactivity and biological activity. For example, replacing the thio group with other nucleophiles (e.g., hydroxyl or amino) could modulate its interaction with enzymes like COX-1/COX-2, as seen in related thiadiazole studies .
Analytical Confirmation
Post-reaction characterization is critical. Techniques include:
-
Nuclear Magnetic Resonance (NMR) : Confirms structural changes (e.g., oxidation state).
-
High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and purity.
-
Thermal Analysis : Evaluates stability and phase transitions.
Comparative Reaction Data Table
Biological and Structural Implications
The compound’s reactivity is closely tied to its biological activity. For instance:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit potent antimicrobial properties. For instance, studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Overview
| Compound | Target Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| d1 | Staphylococcus aureus | 15 | |
| d2 | Escherichia coli | 20 | |
| d3 | Candida albicans | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown effectiveness against human breast adenocarcinoma cell lines (MCF7). The mechanisms of action often involve induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Overview
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of thiazole derivatives related to this compound to evaluate their antimicrobial efficacy. The results indicated that specific derivatives exhibited remarkable activity against resistant strains of bacteria, suggesting potential for therapeutic development in treating infections caused by resistant pathogens .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. The results revealed that the compound significantly inhibited the growth of MCF7 cells at low concentrations, indicating its potential as a chemotherapeutic agent . Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of cellular functions.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:
N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a fluorophenyl group, potentially leading to different pharmacokinetic properties.
N-(4-methylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a methylphenyl group, which may influence its chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological significance, and various research findings related to its activity against different biological targets.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16BrN3O2S
- Molecular Weight : 396.28 g/mol
The synthesis typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent substitution reactions to introduce the bromophenyl and methoxyphenyl moieties.
Biological Activities
The biological activities of this compound are primarily attributed to its structural components, particularly the thiadiazole moiety, which is known for various pharmacological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of compounds containing the thiadiazole structure. For instance:
- Antibacterial Studies : Compounds with a thiadiazole ring have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition zones in agar diffusion assays .
- Fungal Activity : The compound's activity extends to antifungal properties as well, with reports indicating effectiveness against common fungal pathogens.
Anticancer Activity
Research indicates that derivatives of thiadiazole possess anticancer properties. In vitro studies using the MCF7 breast cancer cell line demonstrated that certain derivatives exhibited cytotoxic effects. The underlying mechanisms are believed to involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Molecular Docking Studies : These studies suggest that the compound may interact with specific receptors or enzymes involved in cancer progression .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The thiadiazole ring enhances binding affinity to biological targets due to its electron-withdrawing properties.
- The presence of bromine and methoxy groups may influence lipophilicity and membrane permeability, facilitating cellular uptake and subsequent biological activity.
Case Studies
-
In Vitro Antimicrobial Study :
- A study evaluating various derivatives showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus.
- Results indicated that modifications at the thiadiazole position significantly affected antimicrobial potency .
-
Anticancer Efficacy :
- In a study on MCF7 cells, compounds were subjected to SRB assays to evaluate cytotoxicity. Results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for active derivatives.
- Molecular docking simulations revealed potential interactions with estrogen receptors, suggesting a mechanism for anticancer activity .
Q & A
What are the recommended synthetic routes for N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Prepare the 1,2,4-thiadiazole core by reacting 4-methoxyphenyl-substituted thioamide intermediates with bromine or sulfur-based reagents under controlled conditions.
- Step 2: Introduce the thioacetamide moiety via nucleophilic substitution. For example, react the thiadiazole intermediate with chloroacetyl chloride in dimethylformamide (DMF) at room temperature, followed by purification via recrystallization (ethanol/water mixtures) .
- Step 3: Couple the 4-bromophenyl group using Buchwald-Hartwig amination or Ullmann coupling, ensuring inert atmosphere (N₂/Ar) and palladium catalysts .
Key Considerations: Monitor reaction progress via TLC or HPLC. Use spectroscopic methods (¹H NMR, IR) to confirm intermediate structures .
How can the structure of this compound be rigorously characterized?
Level: Basic
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- ¹H/¹³C NMR: Assign peaks for the bromophenyl (δ ~7.5 ppm), methoxyphenyl (δ ~3.8 ppm for -OCH₃), and thiadiazole protons (δ ~8.1-8.3 ppm). Compare with literature data for analogous thiadiazoles .
- IR Spectroscopy: Confirm S-H (2550 cm⁻¹) and C=O (1680 cm⁻¹) stretches.
- X-ray Crystallography: Resolve the crystal structure to validate bond angles and substituent orientation. Single-crystal studies at 298 K with R factor <0.05 are ideal .
How can reaction conditions be optimized to improve synthetic yield?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Replace DMF with acetonitrile or THF to reduce side reactions during thioacetamide formation .
- Catalyst Screening: Test palladium complexes (e.g., Pd(OAc)₂ with Xantphos) for coupling steps. Adjust catalyst loading (1-5 mol%) to balance cost and efficiency .
- Temperature Control: Perform reactions under reflux (70-80°C) for faster kinetics but avoid decomposition above 100°C.
- Workup: Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher purity .
What methodologies are used to evaluate the compound's biological activity?
Level: Advanced
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated cells and calculate IC₅₀ values .
- Enzyme Inhibition: Assess activity against kinases or proteases via fluorometric assays. Pre-incubate the compound with enzymes (e.g., trypsin) and measure residual activity .
How can solubility challenges in bioassays be addressed?
Level: Advanced
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) to dissolve the compound, ensuring solvent controls to rule out toxicity .
- Derivatization: Synthesize water-soluble prodrugs (e.g., phosphate esters) or PEGylated derivatives .
- Formulation: Prepare liposomal encapsulations using phosphatidylcholine/cholesterol mixtures (70:30 ratio) to enhance bioavailability .
How to design a structure-activity relationship (SAR) study for this compound?
Level: Advanced
Methodological Answer:
- Substituent Variation: Replace the 4-bromophenyl with chloro-, fluoro-, or methyl groups to assess electronic effects. Synthesize analogs via parallel synthesis .
- Core Modifications: Replace the thiadiazole with triazole or oxadiazole rings to evaluate heterocycle impact on activity .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis data .
How to resolve contradictions in reported biological data?
Level: Advanced
Methodological Answer:
- Reproducibility: Repeat assays in triplicate under identical conditions (pH, temperature, cell passage number). Use standardized protocols from CLSI or OECD guidelines .
- Control Experiments: Rule out assay interference (e.g., compound fluorescence in fluorometric assays) via control wells without cells/enzymes .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
What safety protocols are essential for handling this compound?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Waste Disposal: Collect bromine-containing waste in sealed containers for incineration. Avoid aqueous disposal due to environmental toxicity .
- Emergency Measures: Neutralize spills with activated charcoal or vermiculite. For skin contact, rinse with 10% sodium thiosulfate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
